7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)-

Lipophilicity LogP Permeability

Medicinal chemistry teams developing FLT3, CDK2, or PLK1 inhibitors often struggle to source pteridin-7(8H)-one scaffolds with reproducible physicochemical properties. This compound (CAS 6743-28-8; NSC-251980) provides a validated starting point with XLogP3 = -0.2, TPSA = 70.5 Ų, and a single H-bond donor. • NCI Diversity Set member-established entry for hit-expansion libraries. • C-2 methylamino group enables rapid derivatization (alkylation, acylation) without excess H-bond donor burden. • Distinct substituent pattern serves as selectivity control in kinase panels (e.g., DiscoverX scanMAX).

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
CAS No. 6743-28-8
Cat. No. B12807823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)-
CAS6743-28-8
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CN=C(N=C2N(C1=O)C)NC
InChIInChI=1S/C9H11N5O/c1-5-8(15)14(3)7-6(12-5)4-11-9(10-2)13-7/h4H,1-3H3,(H,10,11,13)
InChIKeyQATPHBGGYCCSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6,8-Dimethyl-2-(methylamino)pteridin-7-one (CAS 6743-28-8) for Chemical Biology and Kinase Probe Development


7(8H)-Pteridinone, 6,8-dimethyl-2-(methylamino)- (CAS 6743-28-8; also designated NSC-251980) is a trisubstituted pteridin-7(8H)-one scaffold bearing methyl groups at positions C‑6 and C‑8 and a methylamino substituent at position C‑2 [1]. This compound belongs to the pteridinone class, a privileged heterocyclic core widely exploited in kinase inhibitor design, including FLT3, CDK2, and PLK1 programs [2]. As an NCI Diversity Set member (NSC-251980), it serves as a starting point for structure–activity relationship (SAR) exploration in academic and industrial lead-identification campaigns [1].

Why Generic Pteridinone Swapping Fails: C‑2 and C‑6/C‑8 Substituent-Dependent Physicochemical Shifts for CAS 6743-28-8


Simple replacement of 6,8-dimethyl-2-(methylamino)pteridin-7-one with another pteridinone analog carries underestimated risk because small substituent changes at the C‑2, C‑6, and C‑8 positions produce significant shifts in lipophilicity (XLogP3) and hydrogen-bond donor/acceptor counts [1]. These computed molecular properties correlate with permeability, solubility, and protein-binding behavior, meaning that even a single methyl-to-H or methylamino-to-amino swap can alter chromatographic retention, assay interference potential, and downstream SAR interpretation [1]. The quantitative evidence below demonstrates that this compound occupies a distinct physicochemical niche relative to its closest commercially available analogs, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence: 6,8-Dimethyl-2-(methylamino)pteridin-7-one (CAS 6743-28-8) Versus Closest Structural Analogs


Head-to-Head Lipophilicity (XLogP3-AA) Comparison: 6,8-Dimethyl-2-(methylamino) vs. 2-Amino-6,8-dimethyl-4(8H)-pteridinone

Replacement of the C‑2 methylamino group with a primary amine reduces computed XLogP3-AA by approximately 0.5 log units, indicating that the target compound is modestly more lipophilic than its 2‑amino analog [1]. This shift is relevant for membrane permeability predictions and reversed-phase chromatographic behavior during purification and quality control [1].

Lipophilicity LogP Permeability Physicochemical profiling

Hydrogen-Bond Donor Count Differentiation: Methylamino vs. Primary Amino at C‑2

The target compound possesses one hydrogen-bond donor (the methylamino N–H), whereas the 2‑amino-6,8-dimethyl analog retains two N–H donors [1]. This reduction in HBD count is expected to improve passive membrane permeability and reduce aqueous solubility, consistent with Lipinski's Rule of Five guidance [2].

Hydrogen bonding Solubility Crystal engineering Receptor binding

Topological Polar Surface Area (TPSA) Benchmarking Against 2‑(Methylamino)-7(1H)-pteridinone

Introduction of the C‑6 and C‑8 methyl groups increases the topological polar surface area to 70.5 Ų, compared to ~63.8 Ų for the unsubstituted 2‑(methylamino)-7(1H)-pteridinone scaffold [1]. This shift places the target compound in a distinct TPSA bin relevant to oral absorption prediction models.

TPSA Oral bioavailability Transport Drug-likeness

Rotatable Bond Count Distinction from 6-Methyl-2-(methylamino)-4(3H)-pteridinone

The target compound contains one rotatable bond (the C‑2 methylamino N–CH₃), identical to the 6‑methyl-2-(methylamino) analog, but with different spatial distribution of methyl groups (C‑6 and C‑8 vs. C‑6 only) [1]. Although rotatable bond count is conserved, the additional methyl at C‑8 may restrict conformational sampling of the pteridinone ring system through steric effects in the binding pocket, a hypothesis supported by SAR trends in RSK2 pteridinone inhibitor series [2].

Conformational flexibility Entropic cost Docking Ligand efficiency

Recommended Procurement Scenarios: 6,8-Dimethyl-2-(methylamino)pteridin-7-one (CAS 6743-28-8) in Drug Discovery Workflows


Kinase Inhibitor Fragment Growing and Scaffold Hopping

Medicinal chemistry teams seeking a pteridin-7(8H)-one core with balanced lipophilicity (XLogP3 = −0.2) and a single H‑bond donor can procure this compound as a starting scaffold for FLT3, RSK2, or PLK1 inhibitor programs. Its NSC-251980 designation confirms inclusion in the NCI Diversity Set, providing an established entry point for hit-expansion libraries [1]. The C‑2 methylamino group permits rapid derivatization (alkylation, acylation) without the additional H‑bond donor burden of a primary amine [2].

Physicochemical Benchmarking and Computational Model Calibration

This compound serves as a well-characterized reference standard for calibrating in silico LogP, TPSA, and permeability models within pteridinone chemical space. Its computed XLogP3 (−0.2) and TPSA (70.5 Ų) can anchor quantitative structure–property relationship (QSPR) models that guide the design of analogs with improved ADME profiles [3].

Negative Control or Inactive Comparator for Kinase Selectivity Panels

Given its distinct substituent pattern relative to known potent pteridinone inhibitors, this compound may serve as a weakly active or inactive control in broad-panel kinase selectivity screens (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler). Its methylamino group at C‑2 and dual methyl substitution at C‑6/C‑8 create a steric and electronic profile that can help distinguish specific binding from general pteridinone scaffold recognition [4].

Chemical Biology Probe Development Targeting Pteridine-Recognizing Enzymes

In academic chemical biology, this scaffold can be functionalized to probe pteridine-dependent enzymes such as dihydropteridine reductase or folate pathway targets. The single methylamino H‑bond donor and modest lipophilicity make it a suitable core for developing fluorescent or biotinylated probes with reduced non-specific binding compared to more polar, primary amine-containing analogs [2].

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